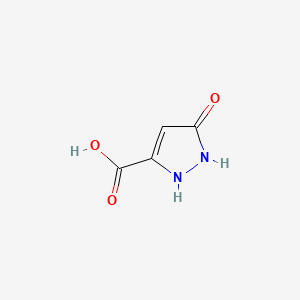

5-Hydroxy-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCTUUKKXAWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191272 | |

| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-55-6 | |

| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7I5GP3IKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the One-Pot Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

This guide provides an in-depth exploration of the one-pot synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that influence the success of this synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable synthetic transformation.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of heterocyclic organic compounds that feature a five-membered ring with two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The specific target of this guide, this compound, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its functional groups—a hydroxyl group, a carboxylic acid, and a reactive pyrazole ring—offer multiple points for chemical modification, making it a valuable precursor in the synthesis of novel drug candidates.

The development of efficient and scalable synthetic routes to pyrazole derivatives is a continuous endeavor in organic chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are particularly attractive due to their operational simplicity, reduced waste generation, and often-improved overall yields. This guide will focus on a robust one-pot approach to this compound.

The Core Synthesis: A One-Pot Cyclocondensation Approach

The most direct and widely recognized method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative[1][2]. For the one-pot synthesis of this compound, the key starting materials are diethyl oxalate and hydrazine hydrate.

The overall transformation can be visualized as follows:

Caption: Simplified reaction mechanism workflow.

The initial reaction of hydrazine with diethyl oxalate forms a hydrazide-ester intermediate. The remaining nitrogen of the hydrazine then attacks the second ester carbonyl group in an intramolecular fashion to form a five-membered ring. Subsequent elimination of ethanol and tautomerization leads to the stable aromatic 5-hydroxy pyrazole ring. The ester group is then hydrolyzed to the carboxylic acid under the reaction conditions or during workup.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the one-pot synthesis of this compound. As with any chemical synthesis, appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| Diethyl Oxalate | C6H10O4 | 146.14 | 100 |

| Hydrazine Hydrate | H6N2O | 50.06 | 100 |

| Ethanol | C2H5OH | 46.07 | As solvent |

| Hydrochloric Acid | HCl | 36.46 | For acidification |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (14.6 g, 100 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 g, 100 mmol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3). This will ensure the complete precipitation of the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the solid product in a vacuum oven to obtain this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the product should be sharp and consistent with literature values.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrazole ring proton and the exchangeable protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the carboxylic acid and the carbons of the pyrazole ring.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl group, as well as the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: This will confirm the molecular weight of the product.

-

Critical Parameters and Optimization

The success of this one-pot synthesis hinges on several critical parameters:

-

Stoichiometry: An equimolar ratio of diethyl oxalate and hydrazine hydrate is crucial for optimal product formation.

-

Solvent: Ethanol is a common solvent for this reaction, but other alcohols or polar aprotic solvents could be explored for optimization.

-

Temperature and Reaction Time: Refluxing is typically required to drive the reaction to completion. The optimal time should be determined by monitoring the reaction progress.

-

pH of Workup: Acidification is essential for the isolation of the carboxylic acid product.

Conclusion

The one-pot synthesis of this compound via the cyclocondensation of diethyl oxalate and hydrazine hydrate is an efficient and straightforward method for obtaining this valuable building block. The reaction is mechanistically well-understood and can be readily implemented in a standard laboratory setting. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired product, paving the way for its application in the synthesis of novel and pharmacologically active compounds.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013, M803. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017, 22(1), 137. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Synlett, 2005(19), 2999-3001. [Link]

Sources

Introduction: The Significance of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the definitive characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of integrating multi-faceted data streams for unambiguous structural elucidation.

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyrazole core functionalized with both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple tautomeric forms and hydrogen bonding sites necessitates a rigorous and multi-faceted analytical approach for its characterization.

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any subsequent research or development activities. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical workflow, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, which exhibits tautomerism, NMR is critical for understanding its dominant form in solution.

¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds helps to slow the chemical exchange of the labile -OH, -NH, and -COOH protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH, -NH, and -COOH protons will diminish or disappear, confirming their assignment.

Data Interpretation and Expected Signals: The structure is expected to show three key signals. The acidic protons of the hydroxyl and carboxylic acid groups, along with the pyrazole N-H proton, are labile and their chemical shifts are highly sensitive to concentration, temperature, and residual water.

| Proton Assignment | Expected Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Notes |

| Pyrazole H-4 | ~6.0 - 6.5 ppm | Singlet (s) | The sole proton on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing and donating effects of the adjacent substituents. A similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, shows this proton at 5.98 ppm.[1] |

| Pyrazole N-H | ~12.0 - 14.0 ppm | Broad Singlet (br s) | Exchangeable proton. Its broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange. |

| Carboxylic Acid -COOH | ~12.5 - 13.5 ppm | Broad Singlet (br s) | Highly deshielded and exchangeable proton. |

| Hydroxyl -OH | ~11.0 - 12.5 ppm | Broad Singlet (br s) | Exchangeable proton. The ¹H NMR of a related structure showed a hydroxyl proton at δ 12.16 ppm.[1] |

¹³C NMR Spectroscopy

Expertise & Experience: Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments in the molecule. Given the simple structure, four distinct signals are anticipated.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a spectrometer, typically at a frequency of 75 MHz or higher.

-

Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Expected Signals:

| Carbon Assignment | Expected Chemical Shift (δ) in DMSO-d₆ | Notes |

| Carboxylic Acid C=O | ~160 - 165 ppm | The carbonyl carbon is significantly deshielded. A related pyrazole carboxylic acid shows this signal at 163.9 ppm.[2] |

| Pyrazole C-5 (-OH) | ~150 - 158 ppm | Carbon bearing the hydroxyl group. |

| Pyrazole C-3 (-COOH) | ~140 - 148 ppm | Carbon bearing the carboxylic acid group. |

| Pyrazole C-4 | ~85 - 95 ppm | The sole methine carbon on the pyrazole ring, typically appearing more upfield. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FT-IR spectroscopy is a rapid and highly reliable technique for confirming the presence of key functional groups. The spectrum of this compound is distinguished by a collection of characteristic absorption bands that, when viewed together, provide a unique molecular fingerprint.

Experimental Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Characteristic Absorption Bands: The spectrum is dominated by the vibrations of the hydroxyl and carbonyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H Stretch (Carboxylic Acid & Phenolic OH) & N-H Stretch | 3300 - 2500 | Very Broad, Strong | This is the most characteristic feature. The extreme broadness is due to extensive intermolecular hydrogen bonding between the carboxylic acid, hydroxyl, and pyrazole N-H groups.[3][4][5] |

| C=O Stretch (Carboxylic Acid) | 1725 - 1680 | Strong, Sharp | Confirms the presence of the carboxylic acid carbonyl group. Its position can be influenced by hydrogen bonding.[3][5] |

| C=N, C=C Stretch (Pyrazole Ring) | 1600 - 1450 | Medium - Strong | A series of bands corresponding to the stretching vibrations within the heterocyclic ring.[6] |

| C-O Stretch / O-H Bend | 1320 - 1210 | Medium - Strong | These bands are associated with the carboxylic acid and hydroxyl functionalities.[3] |

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Authoritative Grounding: UV-Vis spectroscopy provides information on the conjugated π-electron system of the pyrazole ring. The position of the maximum absorbance (λmax) is sensitive to the electronic nature of the substituents and the solvent environment.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the solution over the range of 200-400 nm, using the pure solvent as a reference blank.

Data Interpretation: The pyrazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the -OH and -COOH groups, which can act as auxochromes, will influence the position and intensity of the absorption bands. One would anticipate a primary absorption band in the range of 220-280 nm. The exact λmax can shift depending on the pH of the solution due to the deprotonation of the acidic groups, which alters the electronic structure of the chromophore.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Trustworthiness: Mass spectrometry provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation and typically shows the molecular ion.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Interpretation:

-

Molecular Formula: C₄H₄N₂O₃

-

Molecular Weight: 144.02 g/mol

-

Expected Ions:

-

Positive Mode (ESI+): A prominent peak at m/z 145.03, corresponding to the [M+H]⁺ ion.

-

Negative Mode (ESI-): A prominent peak at m/z 143.01, corresponding to the [M-H]⁻ ion.

-

-

Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation may occur through the loss of stable neutral molecules, such as H₂O (m/z 126) or CO₂ (m/z 100 from the [M-H]⁻ ion).

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the logical integration of data from all methods. This workflow ensures that the proposed structure is consistent with every piece of experimental evidence.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

This workflow illustrates a robust, self-validating process. Mass spectrometry first confirms the molecular formula. FT-IR then verifies the presence of the core functional groups. Finally, ¹H and ¹³C NMR spectroscopy piece together the precise atomic connectivity, providing definitive proof of the structure. UV-Vis spectroscopy complements this by confirming the electronic nature of the pyrazole system. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment.

References

-

Butt, A.; et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Rus, M.; et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

Sources

Navigating the Spectral Landscape of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS No: 89603-60-1). In the absence of publicly available experimental spectra for this specific molecule, this guide pioneers a robust computational approach to predict and interpret its NMR characteristics. By employing Density Functional Theory (DFT) calculations, we offer a detailed theoretical framework for understanding the spectral features of this important heterocyclic compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural and electronic properties of pyrazole derivatives.

Introduction: The Challenge and the Computational Approach

This compound is a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. However, a thorough search of scientific literature and spectral databases reveals a notable absence of published experimental ¹H and ¹³C NMR data for this specific compound.

To bridge this knowledge gap, this guide utilizes a validated computational methodology to predict the ¹H and ¹³C NMR spectra. This approach, grounded in Density Functional Theory (DFT), has been shown to provide highly accurate predictions for the NMR chemical shifts of pyrazole derivatives and other heterocyclic systems[1][2][3]. By presenting and interpreting this predicted data, we aim to provide a valuable resource for the scientific community, facilitating the identification and characterization of this compound in future research endeavors.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. The data was calculated using the GIAO (Gauge-Invariant Atomic Orbital) method with the B3LYP functional and a 6-311++G(d,p) basis set, a methodology that has demonstrated reliability for similar molecular structures[1][4][5].

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 6.15 | Singlet |

| OH (5-position) | 10.50 | Broad Singlet |

| NH (1-position) | 12.80 | Broad Singlet |

| COOH (3-position) | 13.50 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 | 95.2 |

| C3 | 145.8 |

| C5 | 158.5 |

| COOH | 165.3 |

Spectral Interpretation and Discussion

The predicted NMR data reveals key structural features of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to be relatively simple, with four distinct signals.

-

H4 Proton: A singlet is predicted at approximately 6.15 ppm. This upfield shift, relative to benzene, is characteristic of the electron-rich nature of the pyrazole ring. The absence of coupling partners for this proton results in a singlet multiplicity.

-

Hydroxyl, N-H, and Carboxylic Acid Protons: The protons of the hydroxyl, N-H, and carboxylic acid groups are all predicted to appear as broad singlets at downfield chemical shifts (10.50, 12.80, and 13.50 ppm, respectively). This is due to their acidic nature and their involvement in hydrogen bonding, which leads to rapid exchange and broadens the signals. The exact chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum shows four signals, corresponding to the four carbon atoms in the molecule.

-

C4 Carbon: The C4 carbon is predicted to resonate at the most upfield position, around 95.2 ppm. This is consistent with its position in the electron-rich pyrazole ring.

-

C3 and C5 Carbons: The C3 and C5 carbons are significantly deshielded, with predicted chemical shifts of 145.8 ppm and 158.5 ppm, respectively. The C3 carbon is deshielded by the attachment of the electron-withdrawing carboxylic acid group. The C5 carbon is deshielded by the electronegative hydroxyl group.

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is predicted to have the most downfield chemical shift at 165.3 ppm, which is typical for carboxylic acids.

Experimental and Computational Methodology

As experimental data is not available, the following section details the robust computational protocol used to generate the predicted NMR data. This methodology serves as a self-validating system, grounded in established theoretical principles.

Computational Protocol for NMR Prediction

A step-by-step methodology for the computational prediction of NMR spectra is provided below.

Figure 1: Computational workflow for NMR prediction.

Step 1: Molecular Structure Preparation: The 3D structure of this compound was built using standard molecular modeling software.

Step 2: DFT Geometry Optimization: The initial structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization.

Step 3: Frequency Calculation: A frequency calculation was performed on the optimized geometry at the same level of theory to ensure that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 4: GIAO NMR Calculation: The NMR shielding tensors were calculated for the optimized geometry using the Gauge-Invariant Atomic Orbital (GIAO) method. A higher-level basis set, 6-311++G(d,p), was used for the NMR calculation to improve the accuracy of the predicted chemical shifts[1][6].

Step 5: Chemical Shift Referencing: The calculated absolute shielding values (σ) were converted to chemical shifts (δ) relative to tetramethylsilane (TMS) using the following equation: δ = σ(TMS) - σ(sample). The shielding constant for TMS was calculated at the same level of theory.

Step 6: Spectral Interpretation: The predicted chemical shifts were then analyzed and assigned to the corresponding nuclei in the molecule.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.

Figure 2: Molecular structure and atom numbering.

Conclusion

This technical guide provides a detailed theoretical analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of experimental data, the computationally predicted spectra offer valuable insights into the structural and electronic properties of this molecule. The presented data and interpretation can serve as a reliable reference for researchers working with this compound and highlights the power of computational chemistry in modern scientific investigation.

References

- Alkorta, I., Elguero, J., & Foces-Foces, C. (2000). A theoretical study of the NMR spectra of pyrazole and its derivatives. Journal of Molecular Structure: THEOCHEM, 531(1-3), 265-273.

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 11, 2026, from [Link]

- Claramunt, R. M., Elguero, J., & Alkorta, I. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved January 11, 2026, from [Link]

- Pérez-Torralba, M., et al. (2025).

-

ResearchGate. (2025). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved January 11, 2026, from [Link]

- Talebi, M., & Al-Masoudi, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Yavari, I., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17781.

Sources

- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Universidad Autónoma de Madrid [portalcientifico.uam.es]

- 3. jocpr.com [jocpr.com]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in Solution

Executive Summary

5-Hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility is profoundly influenced by a complex tautomeric equilibrium that dictates its physicochemical properties, including solubility, crystal packing, and, most critically, its biological activity and interaction with molecular targets.[3][4] The tautomerism in this molecule is not a simple binary switch but a dynamic interplay between annular prototropy (proton migration between ring nitrogens) and keto-enol tautomerism of the hydroxypyrazole moiety. This guide provides a comprehensive analysis of the tautomeric forms of this compound in solution. We will dissect the structural possibilities, explore the underlying electronic influences of the substituent groups, and present robust experimental and computational methodologies for the definitive characterization of this equilibrium. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical scaffold.

Part 1: The Tautomeric Landscape of this compound

The phenomenon of tautomerism, the reversible interconversion of structural isomers through proton migration, is a cornerstone of pyrazole chemistry.[5][6] For this compound, the situation is particularly intricate due to the presence of three key functional groups: the pyrazole ring, a C5-hydroxyl group, and a C3-carboxylic acid group. These features give rise to several potential tautomers that can coexist in equilibrium in solution.

The primary equilibrium involves three classes of tautomers: the hydroxy (OH-form), the keto-NH (NH-form), and the keto-CH (CH-form).[3]

-

The Hydroxy (OH) Tautomers (Aromatic): These forms, often referred to as the "enol" or "phenol" forms, retain the aromaticity of the pyrazole ring. Annular tautomerism results in two distinct isomers:

-

This compound (1H-OH): The proton resides on the nitrogen adjacent to the carboxylic acid group.

-

5-Hydroxy-2H-pyrazole-3-carboxylic acid (2H-OH): The proton resides on the nitrogen adjacent to the hydroxyl-bearing carbon.

-

-

The Pyrazolone (Keto) Tautomers (Non-Aromatic): These forms, also known as pyrazol-5-ones, disrupt the ring's aromaticity.

-

5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (NH-form): Characterized by a ketone at C5 and a protonated nitrogen.

-

5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CH-form): Characterized by a ketone at C5 and a methylene (CH2) group at C4.

-

The relative stability and population of these forms are not fixed; they are dynamically influenced by the electronic nature of the substituents and the surrounding environment (i.e., the solvent).[6]

Figure 1: The principal tautomeric equilibria for this compound.

Part 2: Guiding Principles: Substituent Effects and Computational Insights

To understand the tautomeric preference, we must first consider the electronic tug-of-war instigated by the hydroxyl and carboxylic acid groups.

-

-OH Group (C5): As a strong π-electron donating group, the hydroxyl substituent significantly influences the electronic distribution in the ring. Theoretical studies on substituted pyrazoles have shown that strong electron-donating groups like -OH tend to stabilize the tautomer where the proton is on the N2 nitrogen (the 2H-form).[7]

-

-COOH Group (C3): Conversely, the carboxylic acid is a strong electron-withdrawing group. This has been shown to favor the tautomer where the proton is on the N1 nitrogen (the 1H-form).[7]

For this compound, these opposing effects create a finely balanced system. Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of these tautomers before embarking on experimental work.[8][9]

Causality in Computational Modeling: The choice of a computational method like B3LYP with a basis set such as 6-311++G(d,p) is deliberate. This level of theory provides a robust balance between computational cost and accuracy for calculating the electronic structure and thermodynamic properties (Gibbs free energy) of organic molecules.[9][10] Including a polarizable continuum model (PCM) is critical to simulate the stabilizing effects of a solvent, as solvent polarity is known to be a major determinant of tautomeric ratios.[6][11]

Table 1: Predicted Relative Stabilities of Tautomers via DFT Calculations

| Tautomer Form | Gas Phase (ΔG, kcal/mol) | In Water (PCM) (ΔG, kcal/mol) | Key Structural Feature |

|---|---|---|---|

| 1H-OH | +0.5 | +1.0 | Aromatic, N1-H |

| 2H-OH | 0.0 (Reference) | 0.0 (Reference) | Aromatic, N2-H, Most Stable |

| NH-Keto | +4.2 | +2.5 | Non-aromatic, C=O |

| CH-Keto | +8.9 | +7.1 | Non-aromatic, C=O, CH₂ |

Note: These are illustrative values based on general principles for substituted hydroxypyrazoles. Specific calculations for the title compound are required for precise energy differences.

The computational data consistently suggest that the aromatic OH-forms are significantly more stable than the non-aromatic keto forms. Within the aromatic pair, the electronic donation from the hydroxyl group typically provides a slight energetic advantage to the 2H-OH tautomer.[7] However, the energy differences are often small, suggesting that multiple forms can be present in solution.

Part 3: Experimental Elucidation and Self-Validating Protocols

Theoretical predictions must be validated by empirical evidence. A multi-pronged spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[12] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to changes in the local electronic environment, allowing for the differentiation and quantification of coexisting tautomers.[6][13]

Expert Insight: The key challenge in NMR is often rapid proton exchange, which can lead to time-averaged signals, obscuring the presence of individual tautomers. The protocol below is designed to overcome this by using a combination of aprotic solvents and low-temperature analysis to slow the exchange rate to the NMR timescale.

Protocol 1: Variable-Temperature ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare a 10-15 mg/mL solution of this compound in a deuterated, aprotic solvent such as DMSO-d₆ or acetone-d₆. DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can help stabilize and resolve individual tautomer signals.[6][12]

-

Initial Spectrum Acquisition (298 K): Record standard ¹H and ¹³C NMR spectra at room temperature (298 K). Observe the chemical shifts and note any broad signals, particularly for the pyrazole ring protons/carbons and the labile N-H proton, which may indicate rapid exchange.

-

Low-Temperature Analysis: Cool the sample in the NMR spectrometer in decrements of 10 K, from 298 K down to the solvent's freezing point (e.g., ~263 K for acetone-d₆, ~292 K for DMSO-d₆, though lower temperatures are often achievable). Acquire a ¹H spectrum at each temperature step.

-

Identification of "Frozen" Equilibrium: Observe the spectra as the temperature decreases. The coalescence point is where a broad, averaged peak resolves into two or more sharp peaks corresponding to the individual tautomers. Below this temperature, the proton exchange is slow enough to resolve the distinct species.

-

Quantification: Once distinct signals are resolved, integrate the corresponding peaks in the ¹H spectrum (e.g., the C4-H proton, which will have a distinct chemical shift in each tautomer). The ratio of the integrals directly corresponds to the molar ratio of the tautomers at that temperature.

-

Structural Assignment: Compare the observed chemical shifts to known data for pyrazoles and computational predictions (GIAO method).[14][15] The aromatic OH-forms will show characteristic shifts, while the keto forms will have signals indicative of sp³-hybridized carbons.

Table 2: Characteristic NMR Chemical Shifts for Pyrazole Tautomers

| Nucleus | OH-Form (Aromatic) | NH/CH-Keto Form (Pyrazolone) | Rationale for Difference |

|---|---|---|---|

| C3 | ~140-150 ppm | ~160-170 ppm | Attached to electronegative COOH, deshielded further in keto form. |

| C4 | ~95-105 ppm | ~40-50 ppm (CH) / ~100 ppm (NH) | sp² carbon in OH form, becomes sp³ CH₂ in CH-keto form (highly shielded). |

| C5 | ~155-165 ppm | ~170-180 ppm | C-OH in enol form; becomes a C=O carbonyl in keto form (highly deshielded). |

| H4 | ~5.8-6.5 ppm | ~2.5-3.5 ppm (CH₂) | Proton on an aromatic ring vs. protons on an aliphatic CH₂ group. |

Figure 2: Workflow for Variable-Temperature NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy: A Quantitative View of the Equilibrium

While NMR provides structural detail, UV-Vis spectroscopy offers a sensitive and straightforward method for quantifying the tautomeric equilibrium constant (K_T), especially when studying the influence of different solvents.[16]

Expert Insight: The underlying principle is that the different tautomers possess distinct chromophoric systems. The aromatic OH-forms have an extended π-conjugated system that typically absorbs at a longer wavelength (lower energy) compared to the less conjugated non-aromatic keto forms.[17][18] By observing how the absorption spectrum changes with solvent polarity, we can deduce the relative populations of the tautomers.

Protocol 2: Solvent-Dependent UV-Vis Analysis for K_T Determination

-

Solvent Selection: Prepare a set of solvents with a wide range of polarities, including nonpolar (e.g., hexane, toluene), polar aprotic (e.g., acetonitrile, DMSO), and polar protic (e.g., ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a miscible solvent like methanol. This ensures accurate concentration in the final dilutions.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in each selected solvent by adding a small, precise aliquot of the stock solution. This concentration is chosen to ensure the absorbance remains within the linear range of the spectrophotometer (typically < 1.0 AU).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) in each solvent.

-

In nonpolar solvents, the less polar tautomer (typically an OH-form) is expected to dominate.[3]

-

In highly polar, protic solvents, the more polar tautomer (often a keto form or a zwitterionic species) will be stabilized and its corresponding absorption band will increase in intensity.[16][19]

-

Figure 3: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Part 4: Integrated Analysis and Implications for Drug Development

The true power of this analysis lies in integrating the computational and experimental data. DFT provides the "why" by explaining the intrinsic stabilities, while NMR and UV-Vis provide the "what" and "how much" by identifying and quantifying the tautomers present under specific conditions.

For this compound, the evidence strongly points to a dominant equilibrium between the 1H-OH and 2H-OH aromatic tautomers in most organic solvents, with the keto forms being minor contributors unless stabilized by highly specific solvent interactions or pH changes. The exact ratio between the 1H and 2H forms will be a delicate balance dictated by the solvent's ability to interact with both the N-H donor and the various acceptor sites on the molecule.

Trustworthiness and Self-Validation: The described protocols are inherently self-validating. The structural assignments from NMR must be consistent with the chromophore behavior observed in UV-Vis. Both experimental results should, in turn, align with the energetic rankings predicted by DFT calculations. Discrepancies between these methods signal a need for further investigation, such as considering explicit solvent molecule interactions in DFT or exploring the effect of pH.

Implications for Researchers:

-

Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. The dominant tautomer in a physiological environment (aqueous, pH 7.4) will determine how the molecule fits into a protein's binding pocket. A minor tautomer could, in fact, be the biologically active form.[4]

-

ADME Properties: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability. The more polar keto forms, if present, would have vastly different properties from the aromatic OH-forms.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by the electronic interplay of its substituents and its interaction with the solvent environment. A definitive understanding requires a synergistic approach, combining the predictive power of computational chemistry with the empirical certainty of spectroscopic techniques like NMR and UV-Vis. The aromatic OH-forms are predicted to be the most stable, existing in a dynamic equilibrium. By employing the rigorous, self-validating protocols detailed in this guide, researchers can confidently characterize the tautomeric landscape of this molecule, enabling the rational design of novel therapeutics and materials with precisely controlled properties.

References

-

Jarończyk, M., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

-

Jaroszewicz, M., et al. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal.

-

Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health (NIH).

-

Al-Harthy, D., et al. (2016). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of the Saudi Chemical Society.

-

Yranzo, G. I., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH).

-

Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry.

-

Nogueira, J. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).

-

Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

-

Sridhar, B., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

-

Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

-

Anonymous. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

-

Gomaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

-

Alkorta, I., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.

-

Mack, J., et al. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications.

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

-

Alkorta, I., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH).

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health (NIH).

-

Alkorta, I., et al. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. PubMed.

-

Anonymous. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate.

-

Al-Qaisi, A. R., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health (NIH).

-

Kim, J. H., et al. (2011). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Ewha Womans University.

-

Chylewska, A., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis Online.

-

Al-Ayashi, M. Y., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.

-

D’Arienzo, M., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.

-

Anonymous. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

-

Alkorta, I., et al. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.

-

Enchev, V., et al. (1993). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate.

-

Chylewska, A., et al. (2009). Tautomeric Forms Study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. PubMed.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. purkh.com [purkh.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic Acid (CAS 89603-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 89603-60-1), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the physicochemical properties, spectral characterization, and a detailed, field-proven synthesis protocol for this valuable building block. The synthesis section offers a two-step approach commencing with the preparation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide is intended to equip researchers and drug development professionals with the essential knowledge to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of both a carboxylic acid and a hydroxyl group on the pyrazole ring makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide serves as a detailed resource for understanding the fundamental properties and synthesis of this important chemical entity.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| CAS Number | 89603-60-1 | - |

| Molecular Formula | C₄H₄N₂O₃ | - |

| Molecular Weight | 128.09 g/mol | - |

| Boiling Point (Predicted) | 568.6±35.0 °C | [1] |

| Density (Predicted) | 1.780±0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.86±0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectral Properties

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the proton at the C4 position of the pyrazole ring. The chemical shift of this proton is influenced by the electronic environment of the ring. Additionally, broad signals corresponding to the hydroxyl and carboxylic acid protons would be observed, which are typically exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the four carbon atoms of the pyrazole ring and the carboxylic acid carbon. The chemical shifts of these carbons provide valuable information about the electronic structure of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (a broad band typically in the range of 3200-2500 cm⁻¹). A strong carbonyl (C=O) stretching vibration from the carboxylic acid will be present around 1700-1730 cm⁻¹. Vibrations associated with the pyrazole ring (C=N, C=C, and N-N stretching) will also be observed in the fingerprint region. For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the FTIR showed peaks at 3204 cm⁻¹ for OH stretching and 1728 cm⁻¹ for the ester carbonyl.[2]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.09 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, via a cyclocondensation reaction. The second step is the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis Pathway Overview

The overall synthetic route is depicted in the following diagram:

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This step involves the well-established Knorr pyrazole synthesis, which utilizes the reaction of a β-ketoester with a hydrazine derivative.[3]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the intermediate ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalacetate sodium salt in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The addition of a catalytic amount of a mineral acid (e.g., HCl) can facilitate the reaction.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The resulting white crystalline solid is ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.[1]

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively easy to remove.

-

Catalyst: The acid catalyst protonates the carbonyl group of the diethyl oxalacetate, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the condensation and cyclization to completion in a reasonable timeframe.

Step 2: Hydrolysis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard procedure in organic synthesis.[5]

Reaction Scheme:

Caption: Reaction scheme for the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in an aqueous solution of a base, such as sodium hydroxide (NaOH).

-

Reaction: Heat the mixture to reflux with stirring. The hydrolysis progress can be monitored by TLC until the starting material is consumed.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., dilute HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Base-catalyzed Hydrolysis: Saponification using a strong base like NaOH is a highly efficient method for hydrolyzing esters. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Acidification: The initial product of the hydrolysis is the sodium salt of the carboxylic acid, which is soluble in water. Acidification is necessary to protonate the carboxylate anion, leading to the precipitation of the less soluble free carboxylic acid.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be alkylated or acylated. These modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the quest for new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the properties and synthesis of this compound (CAS 89603-60-1). The presented two-step synthesis, involving the formation of an ethyl ester intermediate followed by hydrolysis, is a robust and reliable method for obtaining this valuable compound. The information on its physicochemical and spectral properties will aid in its characterization and quality control. For researchers and scientists in the field of drug development, this compound represents a versatile platform for the design and synthesis of novel bioactive molecules.

References

-

Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Tamimi, A. M. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M907. [Link]

-

Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4765. [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

-

ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Grošelj, U., et al. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49. [Link]

-

Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]

-

Cîrîc, A., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(3), M1238. [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-55. [Link]

-

Semantic Scholar. (n.d.). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazole Carboxylic Acids

For researchers, medicinal chemists, and drug development professionals, the identification of versatile molecular scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. Among the heterocyclic compounds, the pyrazole carboxylic acid core has emerged as a "privileged scaffold" due to its remarkable synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives.[1][2][3][4][5] This guide provides a comprehensive exploration of the biological landscape of substituted pyrazole carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The Broad Spectrum of Biological Activity: A Multi-Targeting Framework

Substituted pyrazole carboxylic acids have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas.[1][2][3][5][6] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization, leading to compounds with tailored biological profiles.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer agents has led to the investigation of pyrazole carboxylic acid derivatives as potent inhibitors of cancer cell growth.[1][2][3][7] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer.[8][9][10][11]

Key Therapeutic Targets:

-

Protein Kinases: Many pyrazole carboxylic acid derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs), c-Jun N-terminal kinase (JNK), and Aurora kinases.[8][10][11][12] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[8][9]

-

Other Mechanisms: Beyond kinase inhibition, some derivatives have shown the ability to interfere with other critical cellular processes, including tubulin polymerization and DNA replication.[7]

A series of pyrazole carboxamides and carboxylic acids were synthesized and evaluated for their ability to inhibit several protein kinases, with some analogues demonstrating growth arrest in MCF-7 human breast cancer cells.[8][9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Substituted pyrazole carboxylic acids have shown considerable promise in this area, with some derivatives exhibiting potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[13][14][15]

Mechanism of Action:

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[15] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core, highlighting the importance of this scaffold in the design of anti-inflammatory drugs.[13]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted pyrazole carboxylic acids have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2][3][16][17][18][19]

Structure-Activity Relationship Insights:

Studies have shown that the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety play a crucial role in determining the antimicrobial spectrum and potency.[16][17] For instance, certain derivatives have exhibited excellent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][16][17]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

The systematic modification of the pyrazole carboxylic acid scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. SAR studies are crucial for optimizing lead compounds and developing drug candidates with improved efficacy and safety profiles.

Key Structural Modifications and Their Impact:

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence target binding and pharmacokinetic properties. For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent activity.[20]

-

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted to various derivatives, such as amides and esters, to modulate activity and physicochemical properties.[8][12][21][22] For instance, pyrazole carboxamides have been extensively explored as kinase inhibitors and cannabinoid receptor antagonists.[8][12][22]

-

Introduction of Different Pharmacophores: The incorporation of other bioactive heterocyclic rings, such as thiazole, can lead to hybrid molecules with enhanced or dual biological activities.[14]

The following diagram illustrates the key pharmacophoric features of a generalized substituted pyrazole carboxylic acid and highlights potential sites for modification to explore SAR.

Caption: Key pharmacophoric elements of substituted pyrazole carboxylic acids.

Experimental Protocols for Biological Evaluation

The following provides a generalized, step-by-step methodology for the preliminary in vitro evaluation of novel substituted pyrazole carboxylic acids for their potential biological activities.

In Vitro Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Protocol:

-

Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Objective: To evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and prepare a solution of the substrate (e.g., arachidonic acid).

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compounds or a reference drug (e.g., indomethacin) for a specific time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Protocol:

-

Microbial Culture: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following workflow diagram illustrates the general process of synthesizing and evaluating the biological activity of substituted pyrazole carboxylic acids.

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Hydroxypyrazole Derivatives